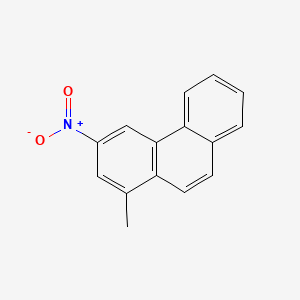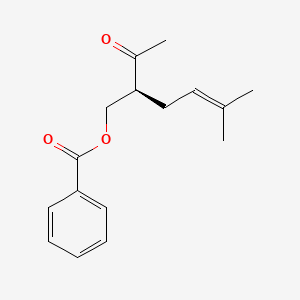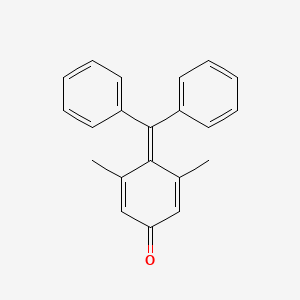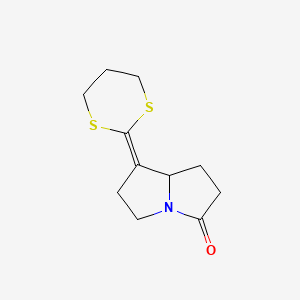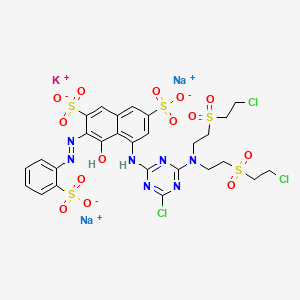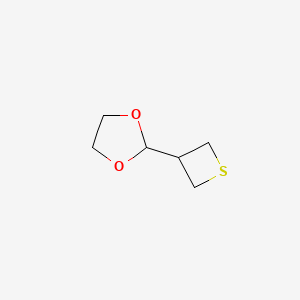
2-(Thietan-3-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thietan-3-yl)-1,3-dioxolane is an organic compound that features a thietane ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thietan-3-yl)-1,3-dioxolane typically involves the formation of the thietane ring followed by the construction of the dioxolane ring. One common method for synthesizing thietanes is through the intermolecular double substitution of 1,3-dihaloalkanes with sodium sulfide . The dioxolane ring can be formed via cyclization reactions involving diols and aldehydes or ketones under acidic conditions .
Industrial Production Methods: These methods may include continuous flow reactions and the use of industrial catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Thietan-3-yl)-1,3-dioxolane can undergo various
Properties
CAS No. |
87373-80-6 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-(thietan-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C6H10O2S/c1-2-8-6(7-1)5-3-9-4-5/h5-6H,1-4H2 |
InChI Key |
SMPDEBUSLCVOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


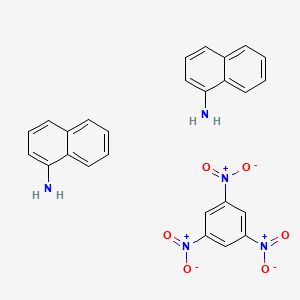


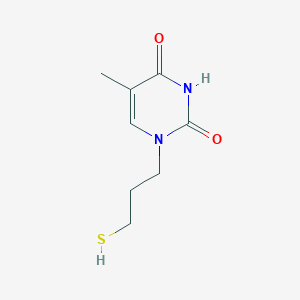
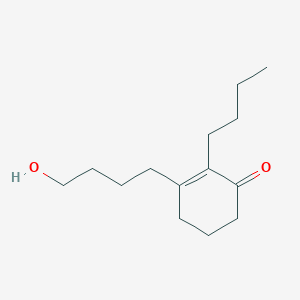
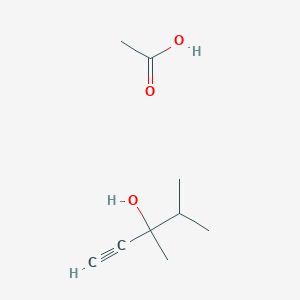

![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
